molecular formula C7H13Cl2N3O2 B2879115 (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride CAS No. 2375249-23-1

(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride

Cat. No.: B2879115
CAS No.: 2375249-23-1
M. Wt: 242.1
InChI Key: KIKCXEXZJPYGGO-ILKKLZGPSA-N
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Description

(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride is a chemical compound that features a pyrazole ring, an amino group, and a butanoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyrazole derivatives and amino acids.

  • Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound. For example, a common method involves the reaction of pyrazole with an appropriate amino acid derivative under acidic conditions.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound can be produced in batches using large reactors. The process involves precise control of reaction parameters to ensure consistency and quality.

  • Continuous Flow Synthesis: Another method is continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method can increase efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to an amine oxide.

  • Reduction: Reduction reactions can convert the pyrazole ring to a more reduced form.

  • Substitution: Substitution reactions can occur at the pyrazole ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Amine oxides and other oxidized derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

(2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the role of pyrazole derivatives in biological systems.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the pyrazole ring can interact with enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid: This compound has a phenyl group attached to the pyrazole ring, which can affect its reactivity and biological activity.

  • 2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile: This compound features a chromene ring, which can provide different chemical properties and biological activities.

Uniqueness: (2S)-2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride moiety, which can influence its solubility and reactivity.

Properties

IUPAC Name

(2S)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCXEXZJPYGGO-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1)CC[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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